molecular formula C6H4Cl2FN B1585327 4,5-Dichloro-2-fluoroaniline CAS No. 2729-36-4

4,5-Dichloro-2-fluoroaniline

Cat. No.: B1585327
CAS No.: 2729-36-4
M. Wt: 180 g/mol
InChI Key: FHJVHVKVTUTGTA-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-fluoroaniline is an organic compound with the molecular formula C6H4Cl2FN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by chlorine and fluorine atoms at the 4, 5, and 2 positions, respectively. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-fluoroaniline typically involves the nitration of 4,5-dichloro-2-fluoronitrobenzene followed by reduction. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group. The resulting 4,5-dichloro-2-fluoronitrobenzene is then reduced to this compound using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, the purification of the final product is achieved through techniques such as recrystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-fluoroaniline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding anilines with different substituents.

    Coupling Reactions: It can participate in coupling reactions to form azo compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or nitric acid.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Coupling Reactions: Diazonium salts in the presence of a base.

Major Products Formed

    Nucleophilic Substitution: Substituted anilines.

    Oxidation: Nitroanilines or nitrosoanilines.

    Reduction: Anilines with different substituents.

    Coupling Reactions: Azo compounds.

Scientific Research Applications

4,5-Dichloro-2-fluoroaniline is utilized in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor binding.

    Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity. The compound can inhibit enzyme activity or modulate receptor functions, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-5-fluoroaniline
  • 3,5-Dichloro-2-fluoroaniline
  • 2,5-Dichloro-4-fluoroaniline

Uniqueness

4,5-Dichloro-2-fluoroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The position of the chlorine and fluorine atoms influences its reactivity and interaction with other molecules, making it suitable for specialized applications in various fields.

Properties

IUPAC Name

4,5-dichloro-2-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2FN/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJVHVKVTUTGTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20278840
Record name 4,5-dichloro-2-fluoroaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2729-36-4
Record name 2729-36-4
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5-dichloro-2-fluoroaniline
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Record name 4,5-dichloro-2-fluoroaniline
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Synthesis routes and methods

Procedure details

Tin (II) chloride dehydrate (27.0 g, 119.6 mmol) was dissolved in ethanol and 1,2-dichloro-4-fluoro-5-nitrobenzene (5.0 g, 23.8 mmol) was added dropwise. Temperature rose to near reflux during the addition and was complete upon cooling. The reaction mixture was carefully added to saturated aqueous sodium bicarbonate and then extracted with ethyl acetate. The organic phase was washed several more times with water, dried, filtered and concentrated to give the title compound as a yellow solid: 1H NMR (CDCl3): δ 7.17 (d, 1H), 6.84 (d, 1H), 3.78 (br s, 2H).
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27 g
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5 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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